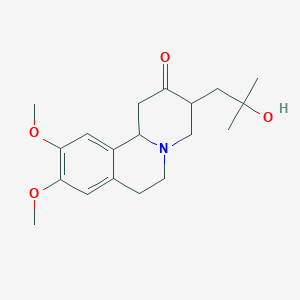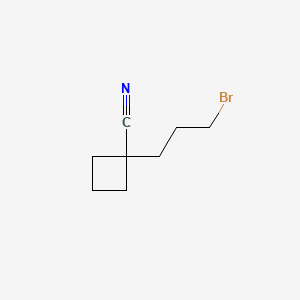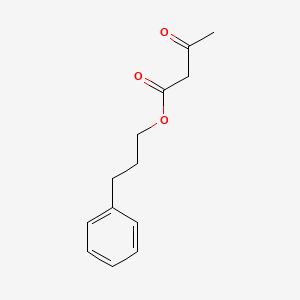![molecular formula C9H14ClNO2 B13445594 [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride CAS No. 13062-82-3](/img/structure/B13445594.png)
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride typically involves the reaction of 4-hydroxyacetophenone with appropriate reagents to introduce the azanium group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process might include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired concentration of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and phenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: This compound shares a similar structure but includes an additional aminoethyl group, which can alter its chemical properties and applications.
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one:
Uniqueness
The presence of both hydroxyl and azanium groups in [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride makes it unique compared to its analogs. These functional groups contribute to its versatility in various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
13062-82-3 |
|---|---|
Molekularformel |
C9H14ClNO2 |
Molekulargewicht |
203.66 g/mol |
IUPAC-Name |
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H |
InChI-Schlüssel |
AYEOOGDUDIHXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)O)O)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



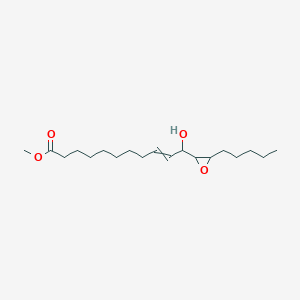
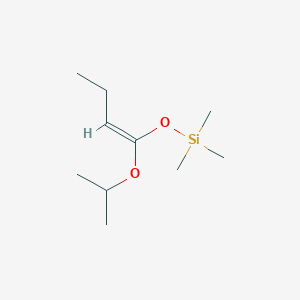
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)


